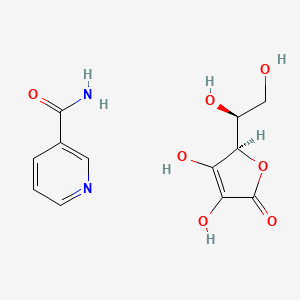

NIACINAMIDE ASCORBATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

烟酰胺抗坏血酸,也称为抗坏血酸烟酰胺复合物,是一种由烟酰胺(烟酰胺)和抗坏血酸(维生素 C)组合而成的化合物。该化合物因其成分的协同作用而闻名于其在护肤和健康方面的潜在益处。烟酰胺是维生素 B3 的一种形式,而抗坏血酸是一种强效抗氧化剂。 两者共同提供了一系列治疗和美容益处 .

准备方法

合成路线和反应条件: 烟酰胺抗坏血酸的合成涉及在受控条件下烟酰胺与抗坏血酸的反应。该过程通常需要水或乙醇等溶剂,并可能涉及使用催化剂以促进反应。反应在特定温度和 pH 值下进行,以确保形成所需的复合物。

工业生产方法: 在工业环境中,烟酰胺抗坏血酸的生产使用大型反应器进行放大。该过程涉及对反应参数(如温度、pH 值和反应物浓度)的精确控制。 然后使用结晶或色谱等技术对产品进行纯化,以获得适用于各种应用的高纯度化合物 .

化学反应分析

反应类型: 烟酰胺抗坏血酸会经历几种类型的化学反应,包括:

氧化: 抗坏血酸可以氧化形成脱氢抗坏血酸。

还原: 烟酰胺可以参与氧化还原反应,有助于其他化合物的还原。

取代: 两种成分都可以进行取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化剂: 过氧化氢、氧气。

还原剂: 硼氢化钠、氢气。

取代试剂: 卤素、烷基化剂。

主要形成的产品:

脱氢抗坏血酸: 由抗坏血酸氧化形成。

还原化合物: 由涉及烟酰胺的还原反应形成

科学研究应用

Biochemical Mechanisms

Niacinamide ascorbate exhibits several biochemical properties that contribute to its effectiveness:

- Antioxidant Activity : Both niacinamide and ascorbic acid are known for their antioxidant properties. Niacinamide enhances the production of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular energy metabolism and DNA repair. Ascorbic acid, on the other hand, scavenges free radicals, thereby reducing oxidative stress in skin cells .

- Synergistic Effects : The combination of niacinamide and ascorbic acid can enhance the stability and efficacy of both compounds. Research indicates that niacinamide may stabilize ascorbic acid, potentially reducing its rate of photodegradation when exposed to UV light .

Dermatological Uses

This compound has been extensively studied for its dermatological applications:

- Anti-Aging : Clinical studies have shown that niacinamide can improve skin elasticity, reduce fine lines and wrinkles, and enhance overall skin texture. Its role in DNA repair and reduction of oxidative stress contributes to its anti-aging properties .

- Treatment of Skin Conditions : Niacinamide is effective in treating various skin conditions such as acne vulgaris, rosacea, melasma, and atopic dermatitis. Its anti-inflammatory properties help reduce redness and irritation associated with these conditions .

- Skin Cancer Prevention : Recent studies have indicated that oral administration of niacinamide can lower the risk of non-melanoma skin cancers. A landmark clinical trial demonstrated a significant reduction in skin cancer rates among high-risk patients taking niacinamide .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of niacinamide:

- Microbial Growth Inhibition : Niacinamide has shown potential in inhibiting the growth of various pathogens commonly found in cosmetic products. It disrupts microbial cell cycles, preventing division while promoting cell elongation .

- Preservative Potential : Due to its antimicrobial properties, niacinamide may serve as a natural preservative in cosmetic formulations, enhancing product safety without relying on synthetic preservatives .

Formulation Challenges

While the benefits of this compound are clear, there are challenges associated with its formulation:

- Stability Issues : The stability of ascorbic acid can be compromised in certain formulations, leading to reduced efficacy over time. However, the presence of niacinamide may mitigate this issue by stabilizing the vitamin C component .

- pH Sensitivity : The effectiveness of this compound can be influenced by pH levels during formulation. Optimal pH levels are crucial for maximizing the benefits of both components .

Case Studies

Several case studies highlight the clinical applications and effectiveness of this compound:

作用机制

烟酰胺抗坏血酸的作用机制涉及多个分子靶点和途径:

抗氧化活性: 抗坏血酸作为一种有效的抗氧化剂,清除自由基并减少氧化应激。

DNA 修复: 烟酰胺在烟酰胺腺嘌呤二核苷酸 (NAD+) 的合成中起着至关重要的作用,NAD+ 对 DNA 修复和细胞能量产生至关重要。

抗炎作用: 两种成分通过调节炎症细胞因子和酶的活性来减少炎症

类似化合物:

烟酰胺: 维生素 B3 的一种形式,具有类似的抗炎和 DNA 修复特性。

抗坏血酸: 一种强效抗氧化剂,用于各种治疗和化妆品应用。

烟酰胺核糖苷: 维生素 B3 的另一种衍生物,在细胞代谢和衰老方面具有潜在益处。

独特性: 烟酰胺抗坏血酸的独特性在于其成分的综合作用。 烟酰胺和抗坏血酸的协同作用增强了其抗氧化、抗炎和 DNA 修复特性,使其成为科学研究和实际应用中的一种有价值的化合物 .

相似化合物的比较

Niacinamide: A form of vitamin B3 with similar anti-inflammatory and DNA repair properties.

Ascorbic Acid: A potent antioxidant used in various therapeutic and cosmetic applications.

Nicotinamide Riboside: Another derivative of vitamin B3 with potential benefits in cellular metabolism and aging.

Uniqueness: Niacinamide ascorbate is unique due to the combined effects of its components. The synergistic action of niacinamide and ascorbic acid enhances its antioxidant, anti-inflammatory, and DNA repair properties, making it a valuable compound in both scientific research and practical applications .

生物活性

Niacinamide ascorbate, a complex of niacinamide (vitamin B3) and ascorbic acid (vitamin C), has garnered attention for its potential biological activities, particularly in dermatology and cellular health. This article explores the biological mechanisms, effects on skin health, and relevant research findings regarding this compound.

This compound is formed when niacinamide and ascorbic acid are combined, resulting in a yellow-colored complex that exhibits unique properties. Upon application to the skin, this complex dissociates in the stratum granulosum, allowing for the individual bioactive components to exert their effects. The pH at which this complex is most stable is around 3.8, where approximately 50% exists in complex form .

Photodegradation and Stability

Research indicates that niacinamide can promote the photodegradation of ascorbic acid, effectively increasing its rate of degradation under light exposure. This interaction suggests that while niacinamide may stabilize ascorbic acid initially, prolonged exposure may lead to reduced efficacy of vitamin C in formulations .

1. Antioxidant Properties

Ascorbic acid is well-known for its antioxidant capabilities, which help neutralize free radicals and protect skin cells from oxidative stress. Niacinamide also contributes to antioxidant defense by enhancing the levels of nicotinamide adenine dinucleotide phosphate (NADPH), a critical cofactor in maintaining cellular redox balance .

2. Melanogenesis Inhibition

Studies have shown that the combination of niacinamide and ascorbic acid can reduce melanin production in melanocytes. This effect is mediated through the modulation of signaling pathways associated with melanogenesis, such as the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TYRP1 and TYRP2) .

3. Skin Barrier Improvement

Niacinamide enhances the skin barrier function by increasing ceramide synthesis and reducing transepidermal water loss (TEWL). This activity is crucial for maintaining skin hydration and overall health . The presence of niacinamide has been linked to improved collagen synthesis, which is vital for skin elasticity and firmness.

Case Studies

- Combination Therapy : A study evaluating a mixture of niacinamide, vitamin C, and PDRN (polydeoxyribonucleotide) found that this combination significantly decreased markers of melanogenesis in UV-irradiated skin models. The treatment led to reduced expression of MC1R and MITF, indicating effective modulation of pigmentation pathways .

- Topical Application : Clinical trials involving topical formulations containing this compound demonstrated significant improvements in skin texture, hydration levels, and reduction in fine lines after consistent use over several weeks .

Data Tables

属性

CAS 编号 |

1987-71-9 |

|---|---|

分子式 |

C12H14N2O7 |

分子量 |

298.25 g/mol |

IUPAC 名称 |

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2 |

InChI 键 |

JMORAWFVNMGOKQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

手性 SMILES |

C1=CC(=CN=C1)C(=O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

规范 SMILES |

C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Nicotinamide ascorbate; Nicastubine; NSC 13130; NSC-13130; NSC13130; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。